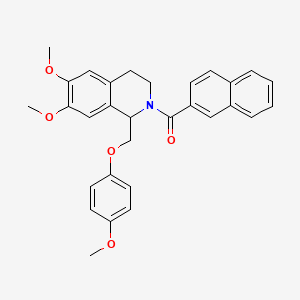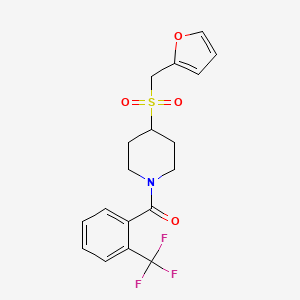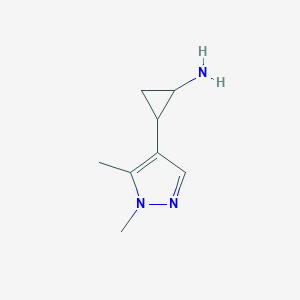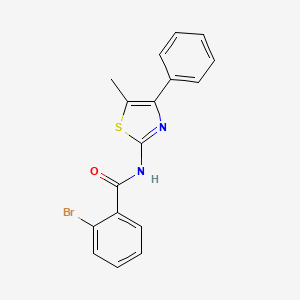
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the piperazine family and has a molecular formula of C23H24N4O2S.
Wissenschaftliche Forschungsanwendungen
Drug Development and Disease Treatment
Compounds structurally similar to "(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone" have been explored for their potential in drug development, particularly in the treatment of type 2 diabetes and cancer. For example, derivatives with piperazine and pyridine moieties have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, an enzyme target for type 2 diabetes treatment. These compounds have demonstrated potent inhibitory activities and high oral bioavailability, suggesting their potential as therapeutic agents (Ammirati et al., 2009). Additionally, the metabolism, excretion, and pharmacokinetics of these inhibitors have been thoroughly investigated in rats, dogs, and humans, providing valuable data for further drug development (Sharma et al., 2012).
Antimicrobial Activity
Research on pyridine derivatives, including those with structural elements similar to the compound of interest, has demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests the potential for these compounds to be further modified and optimized for use as antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Studies on compounds with piperidine and pyridine components have provided insights into their molecular interactions with biological receptors. For instance, molecular interaction studies of antagonists targeting the CB1 cannabinoid receptor have shed light on the binding affinities and mechanism of action of these compounds, which could be relevant for the design of new therapeutic agents (Shim et al., 2002).
Novel Synthetic Methods
Research has also focused on the synthesis of novel compounds with thiophene and pyridine moieties, demonstrating the versatility of these structures in creating diverse chemical entities. Novel synthetic methods have been developed for the preparation of these compounds, which could have various applications in medicinal chemistry and drug discovery (Gaby et al., 2003).
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(14-12-22(13-14)18(24)15-4-3-11-25-15)21-9-7-20(8-10-21)16-5-1-2-6-19-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYZVLDIVNLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)


![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)


![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
